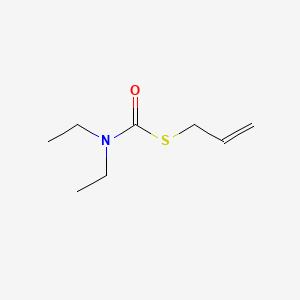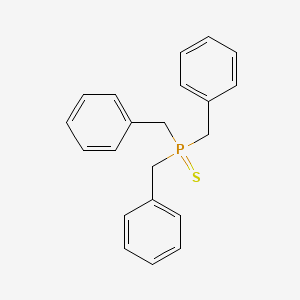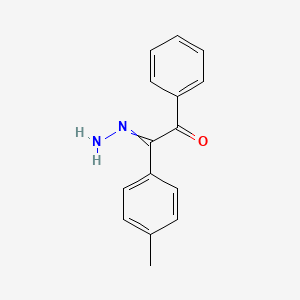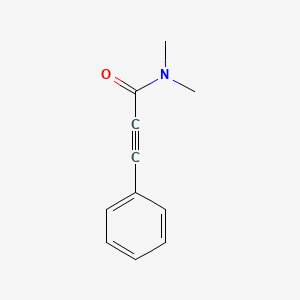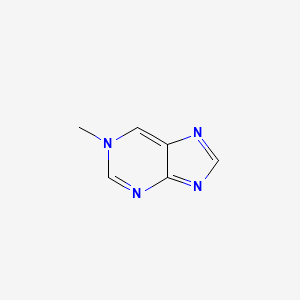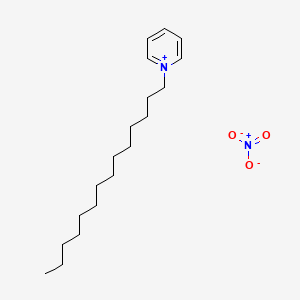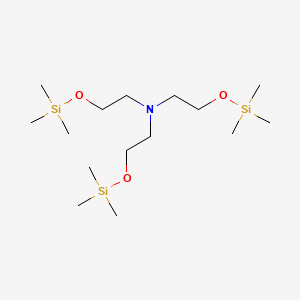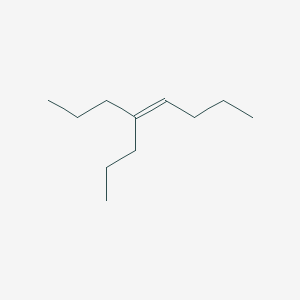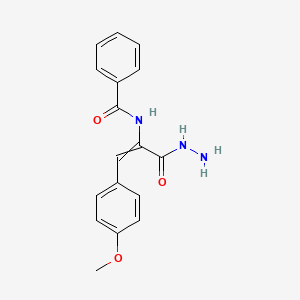
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one: is an organic compound characterized by a cyclopentene ring substituted with a phenyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
Chemistry: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a ligand in the development of new bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with enhanced pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s cyclopentene ring and phenyl group can engage in hydrophobic interactions, while the ethanone moiety can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(1-Methylcyclopent-2-en-1-yl)ethan-1-one
- Methyl-1-cyclopenten-1-yl)-ethanone
Comparison: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The phenyl group can enhance the compound’s stability and increase its potential for interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Numéro CAS |
15289-15-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(2-phenylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
TXTBFKWWNWSZEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(CCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



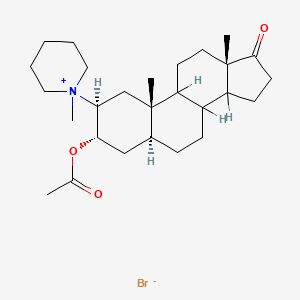

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
